![molecular formula C15H17N3O2S B2470461 N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide CAS No. 957298-72-5](/img/structure/B2470461.png)
N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide
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Description
N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide, also known as TPOP, is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. TPOP is a heterocyclic compound that contains a thieno[3,4-c]pyrazole ring system, which has been found to exhibit various biological activities.
Scientific Research Applications
Antimycobacterial Potential
Considering the urgent need for effective tuberculosis treatments, evaluating antimycobacterial agents is crucial. While specific studies on our compound are limited, related indole derivatives have shown promise:
- The compound N-(2-(4-hydroxy-3-methoxyphenyl)-5-methyl-4-oxothiazolidin-3-yl)isonicotinamide demonstrated significant antimycobacterial activity (MIC = 25 μg/mL) compared to standard drugs like isoniazid .
Synthesis of Biologically Relevant N-Heterocycles
Indoles play a pivotal role in the synthesis of biologically active compounds. Researchers have explored Pd/Brønsted acid-catalyzed intramolecular N-allylation of indoles to create imidazolidinone-fused N-heterocycles .
properties
IUPAC Name |
N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-3-14(19)16-15-12-8-21(20)9-13(12)17-18(15)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPTUGIYQUDACN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C2CS(=O)CC2=NN1C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide |
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